
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Ion Complexes with Agricultural Chemicals
Research on pyrimidine derivatives, similar to 6-(3,4-Dimethylphenyl)-2-methylpyrimidin-4-ol, shows that they can form complexes with metal ions such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). These complexes are primarily coordinated through the carbonyl group at the C(4) position, indicating potential applications in agriculture, environmental science, and analytical chemistry for detecting and quantifying metal ions in various matrices (Dixon & Wells, 1986).
Structural and Theoretical Insights into Arylsulfonylated Pyrimidin Derivatives
The synthesis and structural analysis of arylsulfonylated pyrimidin derivatives provide insights into the non-covalent interactions that stabilize their structures. These interactions and the resulting stabilities are crucial for designing new materials and molecules with desired properties. The study's findings on the electronic structures and reactivity could be relevant for developing novel compounds with specific electronic or photophysical properties (Ali et al., 2021).
OLED Applications
A study on organic light-emitting diodes (OLEDs) demonstrates the use of pyrimidine derivatives as components in exciplex systems, which are crucial for creating devices with high efficiency and simplified structures. This research could suggest potential applications for similar compounds in the development of advanced electronic and photonic devices, highlighting the versatility of pyrimidine derivatives in materials science (Zhao et al., 2017).
Anti-tubercular Activity
Pyrimidin derivatives have been explored for their medicinal properties, including anti-tubercular activity. The design, synthesis, and molecular docking studies of specific pyrimidin derivatives have shown promising results against Mycobacterium tuberculosis, indicating the potential of similar compounds in drug development for treating tuberculosis (Erkin et al., 2021).
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-4-5-11(6-9(8)2)12-7-13(16)15-10(3)14-12/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSXFUTTICSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


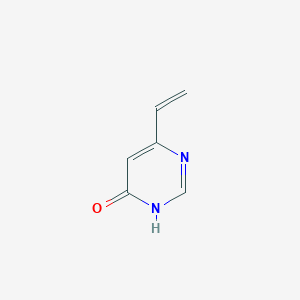


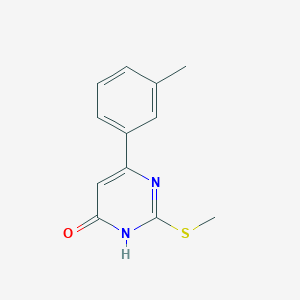
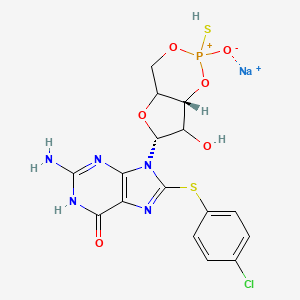
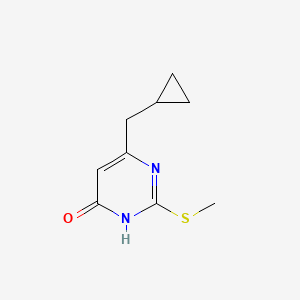
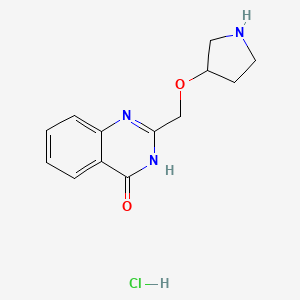
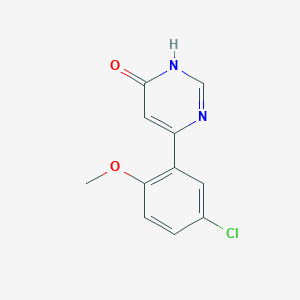
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
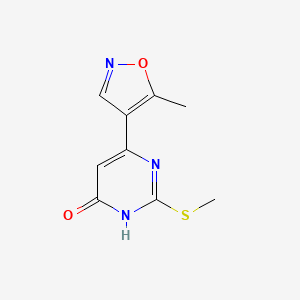
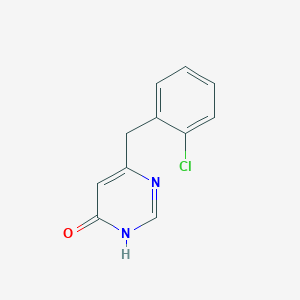

![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)
